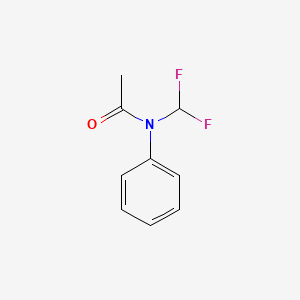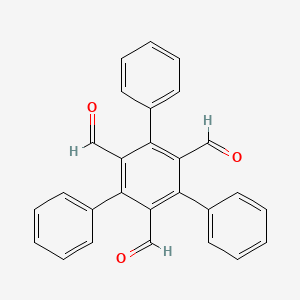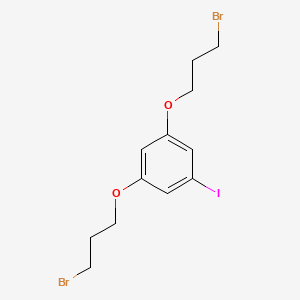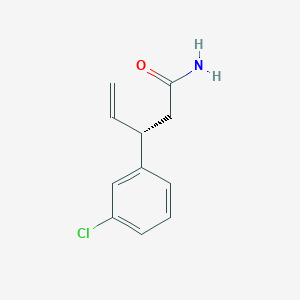![molecular formula C3H6O2Si B12614523 1,4-Dioxa-3-silaspiro[2.3]hexane CAS No. 918402-96-7](/img/structure/B12614523.png)
1,4-Dioxa-3-silaspiro[2.3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxa-3-silaspiro[2.3]hexane is a heterocyclic compound with the molecular formula C3H6O2Si. This compound is characterized by a spirocyclic structure, where a silicon atom is incorporated into the ring system, making it a unique member of the spiro compounds family . The presence of both oxygen and silicon atoms in its structure imparts distinct chemical properties that are of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,4-Dioxa-3-silaspiro[2.3]hexane typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium(III) catalyst. This reaction is promoted by visible-light-induced photosensitization, which allows for the rapid construction of the spirocyclic framework under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this photochemical protocol, ensuring that the reaction parameters are controlled to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
1,4-Dioxa-3-silaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the silicon atom can be targeted by nucleophiles.
Addition: The compound can participate in addition reactions, particularly with electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the modification of the spirocyclic structure, leading to derivatives with varied functional groups.
Applications De Recherche Scientifique
1,4-Dioxa-3-silaspiro[2.3]hexane has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs that target specific molecular pathways.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 1,4-Dioxa-3-silaspiro[2.3]hexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The silicon atom in the spirocyclic structure can form stable bonds with various functional groups, facilitating the compound’s binding to specific sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
1,4-Dioxa-3-silaspiro[2.3]hexane can be compared with other spirocyclic compounds such as:
1,4-Dioxane: A heterocyclic organic compound classified as an ether, often used as a solvent.
1,3-Dioxane: Another ether with a different ring structure, used in various chemical applications.
1,3-Dithiane: A sulfur-containing spirocyclic compound with distinct reactivity and applications.
The uniqueness of this compound lies in the incorporation of silicon into its structure, which imparts different chemical properties compared to its oxygen or sulfur analogs. This makes it a valuable compound for exploring new chemical reactions and developing innovative applications in science and industry.
Propriétés
Numéro CAS |
918402-96-7 |
|---|---|
Formule moléculaire |
C3H6O2Si |
Poids moléculaire |
102.16 g/mol |
Nom IUPAC |
1,6-dioxa-3-silaspiro[2.3]hexane |
InChI |
InChI=1S/C3H6O2Si/c1-2-6(4-1)3-5-6/h1-3H2 |
Clé InChI |
TYLCUEOAOMCZOF-UHFFFAOYSA-N |
SMILES canonique |
C1C[Si]2(O1)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic acid](/img/structure/B12614440.png)

![6-{[([1,1'-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12614448.png)


![2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide](/img/structure/B12614470.png)

![6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol](/img/structure/B12614492.png)



![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)

![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)
